molecular formula C10H18ClN3O B13249284 {1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol hydrochloride

{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol hydrochloride

Cat. No.: B13249284
M. Wt: 231.72 g/mol
InChI Key: BRSCOPRVRFYXLF-UHFFFAOYSA-N
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Description

{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol hydrochloride is a chemical compound with the molecular formula C10H18ClN3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the cyclobutyl group:

    Introduction of the methanol group: The methanol group is added to the cyclobutyl ring, typically through a hydroxylation reaction.

    Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of {1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole derivatives: Compounds like 3,5-dimethylpyrazole and 4-aminopyrazole share structural similarities with {1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol hydrochloride.

    Cyclobutyl derivatives: Compounds such as cyclobutylamine and cyclobutanol are structurally related due to the presence of the cyclobutyl ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H18ClN3O

Molecular Weight

231.72 g/mol

IUPAC Name

[1-[amino-(1-methylpyrazol-4-yl)methyl]cyclobutyl]methanol;hydrochloride

InChI

InChI=1S/C10H17N3O.ClH/c1-13-6-8(5-12-13)9(11)10(7-14)3-2-4-10;/h5-6,9,14H,2-4,7,11H2,1H3;1H

InChI Key

BRSCOPRVRFYXLF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(C2(CCC2)CO)N.Cl

Origin of Product

United States

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